molecular formula C15H12N2O5 B2657763 Methyl 2-[(3-nitrobenzoyl)amino]benzoate CAS No. 82525-37-9

Methyl 2-[(3-nitrobenzoyl)amino]benzoate

Cat. No.: B2657763
CAS No.: 82525-37-9
M. Wt: 300.27
InChI Key: ZAYDUJAXDVHQDX-UHFFFAOYSA-N
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Description

Methyl 2-[(3-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester with a benzamide linkage. Its structure comprises a methyl benzoate core modified by a 3-nitrobenzoyl group at the 2-amino position.

Properties

IUPAC Name

methyl 2-[(3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-22-15(19)12-7-2-3-8-13(12)16-14(18)10-5-4-6-11(9-10)17(20)21/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYDUJAXDVHQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-nitrobenzoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide).

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products Formed

    Reduction: Methyl 2-[(3-aminobenzoyl)amino]benzoate.

    Substitution: Corresponding substituted products depending on the nucleophile used.

    Hydrolysis: 2-[(3-nitrobenzoyl)amino]benzoic acid.

Scientific Research Applications

Methyl 2-[(3-nitrobenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activities and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Methyl 2-[(3-nitrobenzoyl)amino]benzoate

Compound Name Substituents/Modifications Key Properties/Applications References
Methyl N-acetylanthranilate Acetylated amino group at 2-position Skin sensitization studies; amino benzoate class
Methyl 2-(4-((3-benzamidophenyl)thio)-3-nitrobenzoyl)benzoate Thioether linkage, benzamide substituent Synthetic intermediate (56% yield)
Methyl 2-(3-nitro-4-(m-tolylamino)benzoyl)benzoate Tolylamino group at 4-position Higher yield (77%) via optimized synthesis
Metsulfuron-methyl (pesticide derivative) Triazinyl-sulfonylurea group Herbicidal activity; ester stability

Key Observations:

Functional Group Influence: The nitro group in this compound likely enhances electrophilicity, similar to derivatives in and , where nitro groups facilitate coupling reactions (e.g., thiol- or amine-mediated substitutions) . Amide vs. Ester Linkages: Methyl N-acetylanthranilate () shares the amino benzoate backbone but replaces the nitrobenzoyl group with an acetylated amine. This difference reduces electrophilicity but retains hydrogen-bonding capacity, critical for biological interactions .

Synthetic Yields and Efficiency :

  • Compounds with electron-withdrawing groups (e.g., nitro) often exhibit lower yields due to steric hindrance or side reactions. For example, Methyl 2-(4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate (65% yield, ) shows moderate efficiency compared to derivatives with less bulky substituents (e.g., Methyl 2-(4-((2,4-dimethylphenyl)thio)-3-nitrobenzoyl)benzoate, 80% yield) .
  • The target compound’s synthesis may parallel methods in , where nitro-containing precursors are reacted under mild acidic conditions with column chromatography purification .

Applications and Stability: Agrochemical Derivatives: Pesticide analogues like metsulfuron-methyl () highlight the role of methyl benzoate scaffolds in herbicidal activity. However, the nitro group in the target compound may reduce hydrolytic stability compared to sulfonylurea derivatives . Coordination Chemistry Potential: The 3-nitrobenzoyl-amino group could act as a bidentate ligand, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which possesses an N,O-directing group for metal-catalyzed C–H functionalization .

Research Findings and Implications

  • Spectroscopic Characterization : Analogues in and show distinct ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and nitro/amide NH signals (δ 8.5–10.5 ppm), providing a template for verifying the target compound’s structure .
  • Thermodynamic Stability: Nitro groups may lower thermal stability compared to methoxy or methyl substituents, as seen in pesticide derivatives ().
  • Synthetic Challenges : The target compound’s nitro and amide groups may require protection/deprotection strategies to avoid side reactions, similar to methods in for nitration of methoxybenzoic acids .

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